molecular formula C13H15NO2 B1212478 Viroallosecurinine

Viroallosecurinine

Cat. No.: B1212478
M. Wt: 217.26 g/mol
InChI Key: SWZMSZQQJRKFBP-DMDPSCGWSA-N
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Description

Viroallosecurinine is a bioactive alkaloid known for its complex structure and significant biological activities. It is a derivative of securinine, an indolizidine alkaloid, and is characterized by its unique spirocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of viroallosecurinine involves several steps, starting from menisdaurilide. A notable method includes a vinylogous Mannich reaction as a key transformation. This diastereoselective synthesis route has been reported to yield this compound in optically active forms . Another efficient synthetic strategy involves the use of tandem ring-closing metathesis (RCM) of the enyne .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic strategies developed in laboratory settings provide a foundation for potential scale-up. The use of robust and efficient reactions like RCM suggests that industrial production could be feasible with further optimization.

Chemical Reactions Analysis

Types of Reactions: Viroallosecurinine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound with altered biological properties .

Scientific Research Applications

Viroallosecurinine has a wide range of scientific research applications:

Comparison with Similar Compounds

Viroallosecurinine is part of the securinine family of alkaloids, which includes several structurally related compounds:

Uniqueness: this compound stands out due to its unique spirocyclic framework and its potent antibacterial and cytotoxic properties. Its distinct structure and biological activities make it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(1R,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

InChI

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11+,13+/m0/s1

InChI Key

SWZMSZQQJRKFBP-DMDPSCGWSA-N

Isomeric SMILES

C1CCN2[C@H](C1)[C@@]34C[C@@H]2C=CC3=CC(=O)O4

SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4

Canonical SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4

Synonyms

viro-securinine
viroallosecurinine
virosecurinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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